A-Comprehensive-Technical-Guide-to-Fmoc-D-Ala-OH-H2O-Properties-Structure-and-Application-in-Peptide-Synthesis">A Comprehensive Technical Guide to Fmoc-D-Ala-OH.H2O: Properties, Structure, and Application in Peptide Synthesis
A-Comprehensive-Technical-Guide-to-Fmoc-D-Ala-OH-H2O-Properties-Structure-and-Application-in-Peptide-Synthesis">A Comprehensive Technical Guide to Fmoc-D-Ala-OH.H2O: Properties, Structure, and Application in Peptide Synthesis
This guide provides an in-depth exploration of N-α-(9-Fluorenylmethoxycarbonyl)-D-alanine monohydrate (Fmoc-D-Ala-OH.H2O), a critical building block in modern peptide chemistry. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.
I. Introduction: The Significance of Fmoc-D-Ala-OH.H2O in Peptide Synthesis
Fmoc-D-Ala-OH.H2O is a derivative of the amino acid D-alanine, where the alpha-amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This strategic modification is fundamental to the elegance and efficiency of solid-phase peptide synthesis (SPPS), a cornerstone technique for constructing peptides and proteins with defined sequences. The Fmoc group's lability to basic conditions, while remaining stable to acidic and other reagents, provides the orthogonal protection scheme necessary for the stepwise elongation of peptide chains. The "D" configuration of the alanine residue is of particular importance in the design of peptidomimetics and other specialized peptides, as it can confer resistance to enzymatic degradation and induce specific secondary structures. This guide will delve into the chemical properties, structural features, and the practical application of Fmoc-D-Ala-OH.H2O in SPPS.
II. Chemical Structure and Physicochemical Properties
The molecular structure of Fmoc-D-Ala-OH.H2O consists of the chiral D-alanine core, the bulky, hydrophobic Fmoc protecting group, and a molecule of water. The IUPAC name for this compound is (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid hydrate.
Figure 1. 2D structure of Fmoc-D-Ala-OH.H2O.
The physicochemical properties of Fmoc-D-Ala-OH.H2O are critical for its handling, storage, and reactivity in synthetic protocols. A summary of these key properties is provided in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C18H19NO5 | |
| Molecular Weight | 329.3 g/mol | |
| CAS Number | 884880-37-9 | |
| Anhydrous CAS Number | 79990-15-1 | |
| Appearance | White to off-white solid/powder | |
| Melting Point | 113-123 °C | |
| Solubility | Soluble in DMF and water. | |
| Storage | Keep in a dark place, sealed in dry, room temperature. |
III. The Core Application: Fmoc-Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-D-Ala-OH.H2O is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). This powerful technique allows for the efficient and controlled assembly of peptide chains on a solid support (resin).
The Role of the Fmoc Protecting Group
The Fmoc group is a base-labile protecting group for the α-amino function of amino acids. Its key features include:
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Stability: It is stable to the acidic conditions often used to cleave side-chain protecting groups and the final peptide from the resin.
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Orthogonality: This stability to acid allows for an "orthogonal" protection strategy, where the N-terminal Fmoc group can be removed without affecting the acid-labile side-chain protecting groups.
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Facile Removal: The Fmoc group is readily cleaved under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).
The Mechanism of Fmoc Deprotection
The removal of the Fmoc group proceeds via a β-elimination mechanism initiated by a base, most commonly a secondary amine like piperidine.
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Proton Abstraction: The base abstracts the acidic proton from the C9 position of the fluorenyl ring.
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β-Elimination: This deprotonation leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the resin-bound amino acid.
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DBF Scavenging: The highly reactive DBF is trapped by the secondary amine to form a stable adduct, preventing side reactions with the newly deprotected N-terminus of the peptide chain.
Diagram 1: Simplified workflow of the Fmoc deprotection step in SPPS.
IV. Experimental Protocol: A Standard Coupling and Deprotection Cycle
The following is a generalized, step-by-step protocol for the incorporation of Fmoc-D-Ala-OH.H2O into a growing peptide chain during manual SPPS.
Materials:
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Fmoc-protected peptide-resin
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Fmoc-D-Ala-OH.H2O
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Coupling reagent (e.g., HBTU, HATU)
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Base (e.g., DIPEA, 2,4,6-collidine)
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Deprotection solution (e.g., 20% piperidine in DMF)
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Solvents: DMF, Dichloromethane (DCM)
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Washing solvents: DMF, DCM, Isopropanol
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Solid-phase synthesis vessel
Protocol:
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Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes.
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Fmoc Deprotection:
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Drain the DMF from the swollen resin.
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Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for a specified time (e.g., 3-20 minutes). The reaction progress can be monitored by UV absorbance of the dibenzofulvene-piperidine adduct.
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Drain the deprotection solution.
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Repeat the deprotection step one more time.
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Wash the resin thoroughly with DMF (3-5 times), DCM (3-5 times), and DMF (3-5 times) to remove all traces of piperidine and the DBF adduct.
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Amino Acid Coupling:
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In a separate vessel, dissolve Fmoc-D-Ala-OH.H2O (typically 3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) in DMF.
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Add the base (e.g., DIPEA, 2 equivalents relative to the amino acid) to activate the carboxylic acid. Allow pre-activation for a few minutes.
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Add the activated amino acid solution to the deprotected peptide-resin.
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Agitate the reaction mixture for 1-2 hours, or until a ninhydrin test indicates complete coupling (disappearance of the blue color).
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Washing:
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Drain the coupling solution.
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Wash the resin thoroughly with DMF (3-5 times), DCM (3-5 times), and isopropanol (2-3 times) to remove excess reagents and byproducts.
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Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.
Diagram 2: A typical cycle in Fmoc solid-phase peptide synthesis.
V. The Significance of the D-Configuration
The use of D-amino acids, such as D-alanine from Fmoc-D-Ala-OH.H2O, is a powerful strategy in peptide and drug design. Naturally occurring peptides are composed almost exclusively of L-amino acids. The incorporation of D-amino acids can:
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Increase Proteolytic Stability: Peptides containing D-amino acids are often more resistant to degradation by proteases, which are stereospecific for L-amino acids. This can lead to a longer in vivo half-life for peptide-based drugs.
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Induce Specific Conformations: The presence of a D-amino acid can disrupt or induce specific secondary structures, such as β-turns, which can be crucial for biological activity.
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Modulate Receptor Binding: The altered stereochemistry can lead to different binding affinities and selectivities for biological targets.
VI. Safety and Handling
While Fmoc-D-Ala-OH.H2O is not classified as a hazardous substance, standard laboratory safety precautions should be observed. It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
VII. Conclusion
Fmoc-D-Ala-OH.H2O is an indispensable reagent for the synthesis of peptides containing D-alanine residues. Its well-defined chemical properties, coupled with the robust and versatile nature of Fmoc-based SPPS, make it a valuable tool for researchers in academia and industry. A thorough understanding of its structure, reactivity, and the principles of Fmoc chemistry is essential for the successful design and synthesis of novel peptides with tailored properties for a wide range of applications, from basic research to therapeutic development.
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